1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1,6-dimethyl-7-phenylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-12(11-6-4-3-5-7-11)13-15(2)8-9-16(13)14-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWAEIHWGNSLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Scaffold Preparation
Br/Mg Exchange and Electrophilic Trapping
- The 7-bromo compound undergoes a Br/Mg exchange using isopropylmagnesium chloride–lithium chloride complex (iPrMgCl·LiCl).
- This generates a magnesiated intermediate that can be trapped with various electrophiles to introduce diverse substituents at the 7-position.
- Electrophiles used include S-methyl sulfonothioate, tosyl cyanide, TESCl, allyl sources (with CuCN·2LiCl), ethyl cyanoformate, benzoyl chloride (Pd-catalyzed), and various aryl iodides for Kumada-type cross-couplings.
- Yields for these transformations range from 50% to 96%, demonstrating the efficiency of this step.
Sequential Metalations for Multi-Functionalization
- After mono-functionalization, selective magnesiation at the 3-position is performed using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl).
- The resulting metalated intermediate reacts with electrophiles such as allyl sources, S-phenyl sulfonothioate, ethyl cyanoformate, or undergoes Negishi-type cross-couplings with aryl halides.
These reactions afford di-substituted products with yields between 57% and 89%.
A third functionalization at the 2-position is possible using a bis-base reagent TMP2Zn·MgCl2·2LiCl, enabling further electrophilic trapping and diversification.
Deprotection and Final Compound Formation
- Following functionalization, the SEM protecting group is removed to yield the final this compound compound.
- This method allows for the preparation of a variety of derivatives by modifying the electrophiles and metalation steps, providing a versatile synthetic toolbox.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Selective bromination | NBS, acetonitrile, 25°C, 8 min | 98% | High regioselectivity at 7-position |
| Br/Mg exchange | iPrMgCl·LiCl, THF, 0–25°C, 1 h | 50–96% | Followed by electrophile trapping |
| Electrophilic trapping | Various electrophiles (e.g., S-methyl sulfonothioate) | 50–96% | Includes Pd- and Cu-catalyzed reactions |
| 3-Position magnesiation | TMPMgCl·LiCl, THF, –20°C, 2 h | 57–89% | Followed by electrophilic trapping |
| Negishi cross-coupling | ZnCl2 transmetalation, Pd or NHC catalysts, 40–60°C | 57–89% | Electron-rich and electron-deficient aryl halides |
| 2-Position metalation | TMP2Zn·MgCl2·2LiCl bis-base reagent | Variable | Enables third functionalization |
| Deprotection | Standard SEM removal conditions | High | Final compound isolation |
Research Findings and Advantages
- This synthetic strategy avoids the need to prepare new starting materials for each derivative, as the ring system is pre-formed and then selectively functionalized.
- The use of selective metalation and cross-coupling techniques allows for rapid diversification of the compound.
- The methodology has been demonstrated to yield products with high regioselectivity and functional group tolerance.
- Functionalization methods also enable the synthesis of analogs that serve as non-classical isosteres of indole, with improved physicochemical properties such as aqueous solubility.
- The approach is modular, scalable, and compatible with a variety of electrophiles, making it suitable for pharmaceutical and material science applications.
Chemical Reactions Analysis
Types of Reactions: 1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in anticancer therapies. For instance, selective functionalization of the imidazo[1,2-b]pyrazole scaffold has been explored to enhance the solubility and bioavailability of drug candidates. One study demonstrated that substituting the indole ring in pruvanserin with a 1H-imidazo[1,2-b]pyrazole significantly improved its aqueous solubility and reduced lipophilicity, indicating a promising direction for developing new anticancer agents .
Antimicrobial Properties
Research indicates that compounds within the imidazo[1,2-b]pyrazole family exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and have shown efficacy against resistant pathogens. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
Synthesis of Functional Materials
The unique chemical structure of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole allows for its use in synthesizing functional materials such as push-pull dyes. The selective functionalization methods reported enable the creation of new materials with tailored optical properties. These materials are useful in applications ranging from organic electronics to photonic devices .
Optoelectronic Devices
Due to their electronic properties, imidazo[1,2-b]pyrazoles are being investigated for use in optoelectronic devices. The ability to modify their electronic characteristics through chemical substitutions makes them suitable candidates for applications in light-emitting diodes (LEDs) and solar cells .
Data Table: Summary of Applications
Case Study 1: Anticancer Drug Development
A recent study focused on synthesizing a series of 1H-imidazo[1,2-b]pyrazoles as potential anticancer agents. The researchers conducted biological assays comparing the new derivatives with existing drugs. The results indicated that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines while maintaining lower toxicity to normal cells.
Case Study 2: Material Synthesis for Electronics
In another study, researchers utilized this compound in creating novel organic photovoltaic materials. The synthesized compounds demonstrated improved charge mobility and stability compared to traditional materials used in solar cells.
Mechanism of Action
The mechanism by which 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be due to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Physicochemical Properties: Solubility and Lipophilicity
A key advantage of 1H-imidazo[1,2-b]pyrazole derivatives over indole-based compounds is their improved aqueous solubility. For example, replacing the indole ring in the drug pruvanserin (a 5-HT2A antagonist) with a 1H-imidazo[1,2-b]pyrazole moiety (compound 4) reduced the logD (lipophilicity) from 3.6 to 2.4, significantly enhancing solubility in physiological media . This makes the scaffold a promising non-classical indole isostere for drug candidates requiring better bioavailability .
Table 1: Physicochemical Comparison of Pruvanserin and Its Isostere
| Property | Pruvanserin (Indole) | 1H-Imidazo[1,2-b]pyrazole Isostere |
|---|---|---|
| logD (pH 7.4) | 3.6 | 2.4 |
| Aqueous Solubility | Low | 12-fold improvement |
Structural Analogues and Bioisosteres
- Indole Isosteres : The imidazo[1,2-b]pyrazole core serves as a bioisostere for indole, mitigating the latter’s poor solubility and metabolic instability while retaining aromaticity and hydrogen-bonding capacity .
- Pyrazole-Fused Systems : Compared to pyrrolo[1,2-b]pyrazoles (e.g., 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole), the title compound’s fully aromatic system enhances planar stacking interactions, critical for kinase inhibition .
Biological Activity
1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2098058-22-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.
Basic Information
Structural Representation
The compound features a fused imidazo-pyrazole structure, which is crucial for its biological activity. The presence of methyl and phenyl groups enhances its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For example, it has been evaluated against various pathogens using minimum inhibitory concentration (MIC) assays.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Candida albicans | 0.75 | 1.50 |
The compound shows significant inhibition against both bacterial and fungal strains, indicating its potential as a therapeutic agent in treating infections .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The anti-inflammatory action is attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in the inflammatory process .
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent research. Studies indicate that it can induce apoptosis in various cancer cell lines.
Table 2: Anticancer Efficacy Against Different Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 3.5 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 5.0 | Inhibition of cell proliferation |
| A549 (Lung) | 4.0 | Disruption of microtubule assembly |
The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against breast and liver cancer cells .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial effects of several pyrazole derivatives, including this compound, it was found that this compound exhibited one of the lowest MIC values against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Research
A comprehensive evaluation of the anticancer properties revealed that treatment with this compound led to significant morphological changes in cancer cells and increased caspase-3 activity, confirming its role as an apoptosis inducer .
Q & A
Q. What are the established synthetic routes for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation or multicomponent reactions. For example, imidazo[1,2-b]pyrazole derivatives are often prepared via:
- Cyclocondensation: Reacting substituted pyrazoles with α-haloketones or aldehydes under basic conditions (e.g., K₂CO₃ in DMF) .
- Multicomponent Reactions: Combining amines, aldehydes, and nitroalkenes in a one-pot procedure, as demonstrated in pyrroloimidazole syntheses .
Key Factors:
- Temperature: Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive substituents.
- Catalyst: Use of Na₂HPO₄ or Ba(OH)₂ can enhance regioselectivity and reduce side reactions .
- Solvent: Polar aprotic solvents (e.g., DMA, DMF) favor solubility of intermediates, while protic solvents (e.g., ethanol) simplify purification .
Q. How can researchers validate the structural integrity of synthesized this compound?
Methodological Answer:
- X-ray Crystallography: Resolve dihedral angles between the imidazo[1,2-b]pyrazole core and substituents (e.g., 16.90° for benzene ring interactions) .
- NMR Spectroscopy: Confirm substitution patterns via ¹H-¹H COSY (e.g., coupling between pyrazole C-H and methyl groups) .
- Mass Spectrometry: Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.12) .
Critical Parameters:
- Crystallization: Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
- Deuterated Solvents: CDCl₃ or DMSO-d₆ for NMR avoids signal splitting from protic impurities .
Q. What preliminary assays are recommended to assess the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values <10 µM suggest potency) .
- Antiproliferative Activity: Test in cancer cell lines (e.g., HeLa, MDA-MB-231) via SRB assays, with adriamycin as a positive control .
- Antimicrobial Screening: Use microdilution assays against S. aureus or E. coli (MIC values <50 µg/mL indicate promise) .
Optimization Tip:
- Dose-Response Curves: Use 6–8 concentration points (1 nM–100 µM) to calculate EC₅₀/IC₅₀ values accurately .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced biological activity?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with kinase ATP-binding pockets) to prioritize substituents .
- SAR Analysis: Correlate substituent electronegativity (e.g., methyl vs. phenyl) with activity trends using QSAR models .
Case Study:
Derivatives with electron-withdrawing groups (e.g., -SO₂Me) show improved kinase inhibition due to enhanced hydrogen bonding with catalytic lysine residues .
Q. How should researchers address contradictions in biological data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Control for Solubility: Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation artifacts .
- Standardize Assay Conditions: Adopt CLSI guidelines for antimicrobial testing or NCI protocols for cytotoxicity .
- Meta-Analysis: Pool data from ≥3 independent studies and apply ANOVA to identify outliers (p <0.05 significance) .
Example:
Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from differences in cell passage number or serum concentration in culture media .
Q. What advanced strategies improve regioselectivity during functionalization of the imidazo[1,2-b]pyrazole core?
Methodological Answer:
Q. How can factorial design optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- 2³ Factorial Design: Vary temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃) to maximize yield .
- Response Surface Methodology (RSM): Model interactions between factors using central composite design (CCD) .
Case Study:
Optimal conditions for cyclocondensation (85°C, 15 mol% K₂CO₃, DMF/H₂O 4:1) increased yield from 60% to 78% .
Q. What in silico and in vitro models predict the toxicity profile of this compound?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ProTox-II to estimate hepatotoxicity (e.g., CYP3A4 inhibition) .
- hERG Assays: Patch-clamp electrophysiology screens for cardiac liability (IC₅₀ >10 µM preferred) .
- Ames Test: Assess mutagenicity in S. typhimurium TA98 strains (≥90% viability at 1 mg/mL indicates safety) .
Q. How do structural modifications (e.g., methyl vs. phenyl substituents) influence π–π stacking and bioactivity?
Methodological Answer:
- Crystallographic Analysis: Compare dihedral angles (e.g., 16.90° for phenyl vs. 8.2° for methyl derivatives) to quantify ring planarization .
- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to immobilized targets (e.g., DNA gyrase) to link structure to activity .
SAR Insight:
Phenyl substituents enhance π–π interactions with aromatic enzyme residues (e.g., Tyr-15 in kinases), improving IC₅₀ by 3-fold vs. methyl analogs .
Q. What strategies resolve low yields in final purification steps?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
